molecular formula C₁₇H₁₇NO₂ B1142370 (+/-)-Apomorphine CAS No. 61503-74-0

(+/-)-Apomorphine

Cat. No.: B1142370
CAS No.: 61503-74-0
M. Wt: 267.32
InChI Key:
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Description

(+/-)-Apomorphine is a complex organic compound with the molecular formula C34H34N2O4 It is characterized by its unique structure, which includes a dibenzoquinoline core with hydroxyl groups at the 10 and 11 positions

Scientific Research Applications

(+/-)-Apomorphine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

The primary targets of (+/-)-Apomorphine, also known as 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, are dopamine receptors in the brain. These receptors play a crucial role in regulating mood, reward, and motor control .

Mode of Action

This compound interacts with its targets, the dopamine receptors, by mimicking the action of dopamine, a neurotransmitter. It binds to these receptors, triggering a series of biochemical reactions that result in the activation of the dopamine pathway .

Biochemical Pathways

The activation of the dopamine pathway by this compound affects several downstream effects. It stimulates the production of cyclic AMP, a molecule that plays a key role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. After administration, this compound is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include increased dopamine activity in the brain, which can lead to improved mood and motor control. Excessive activation of the dopamine pathway can also lead to side effects such as nausea, vomiting, and low blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature and pH can affect the stability of the compound. Additionally, individual factors such as age, sex, genetic makeup, and overall health status can influence how a person responds to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Apomorphine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Apomorphine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce more saturated analogs of the original compound.

Comparison with Similar Compounds

Similar Compounds

    Apomorphine: Shares a similar dibenzoquinoline core but differs in functional groups.

    Nuciferine: Another compound with a related structure, used in different applications.

Uniqueness

(+/-)-Apomorphine is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 10 and 11 positions

Properties

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWNQDUVQKEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859022
Record name (+/-)-Apomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61503-74-0
Record name (+/-)-Apomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of 5,6-ADTN contribute to its dopaminergic activity?

A1: 5,6-ADTN shares structural similarities with other dopaminergic agonists like apomorphine []. Specifically, it has the same spatial arrangement as (6aR)-apomorphine [], which is crucial for interacting with dopamine receptors.

Q2: Are there any known modifications to the 5,6-ADTN structure that enhance or diminish its dopaminergic activity?

A2: While the provided research doesn't delve into specific modifications for 5,6-ADTN, it highlights the importance of the catechol moiety (two hydroxyl groups on the aromatic ring) for dopamine receptor binding, a feature shared by 5,6-ADTN and apomorphine [, ]. Modifying this moiety would likely impact its activity.

Q3: Does 5,6-ADTN act as a dopamine agonist at both pre- and postsynaptic receptors?

A3: Research suggests that 5,6-ADTN demonstrates a higher efficacy at presynaptic dopamine receptors compared to postsynaptic receptors []. This selectivity for presynaptic receptors differentiates it from apomorphine, which acts on both [].

Q4: What in vivo models have been used to study 5,6-ADTN's effects on dopaminergic activity?

A5: One model mentioned is the assessment of locomotor activity changes in rats []. This model helps researchers understand how the compound influences movement, a key aspect of dopamine function.

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